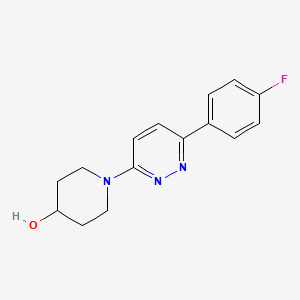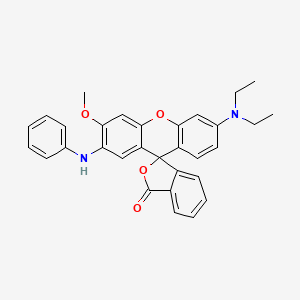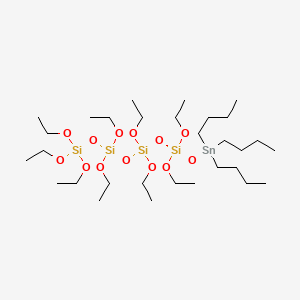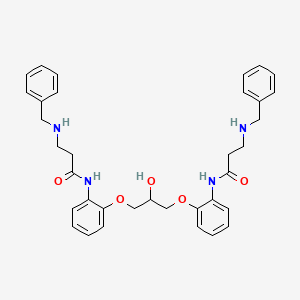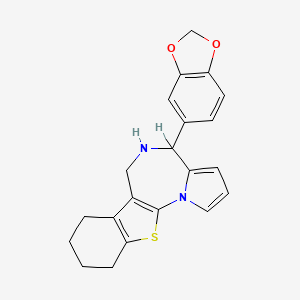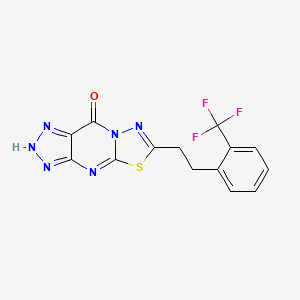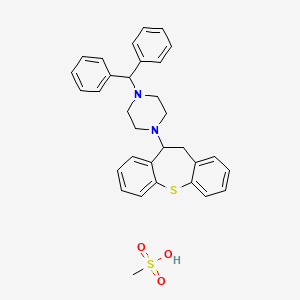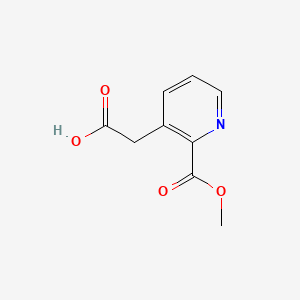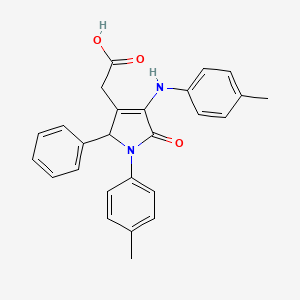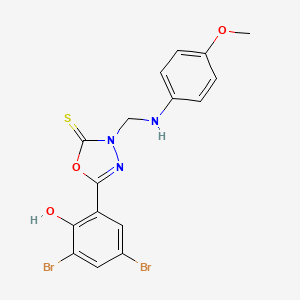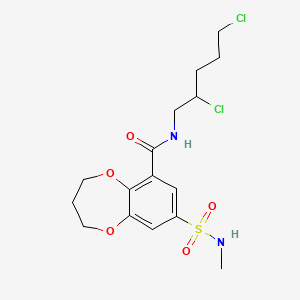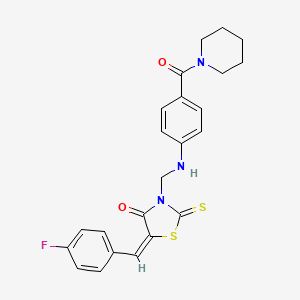
Piperidine, 1-(4-(((5-((4-fluorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5655030 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of BRN 5655030 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of BRN 5655030. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of BRN 5655030 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
BRN 5655030 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution.
Applications De Recherche Scientifique
BRN 5655030 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: BRN 5655030 is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BRN 5655030 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
BRN 5655030 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include analogs or derivatives of BRN 5655030.
Uniqueness: The unique properties of BRN 5655030, such as its reactivity and specific applications, distinguish it from other similar compounds.
Propriétés
Numéro CAS |
104183-61-1 |
|---|---|
Formule moléculaire |
C23H22FN3O2S2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
(5E)-5-[(4-fluorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22FN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
Clé InChI |
XGDLSYPGHIDFPG-XSFVSMFZSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=S |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


